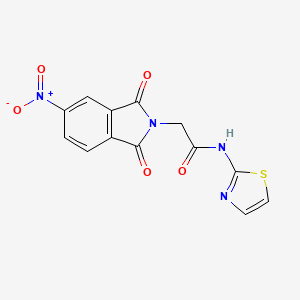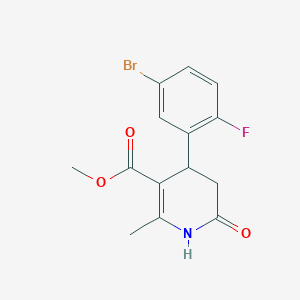
4-(diethylamino)-1-phenyl-2-butyn-1-ol
描述
4-(diethylamino)-1-phenyl-2-butyn-1-ol is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is commonly referred to as DEPBT, and it is a member of the alkyne family. DEPBT has been synthesized using various methods, and it has been found to have significant potential in various applications, including in the field of medicinal chemistry. In
科学研究应用
DEPBT has been found to have significant potential in various scientific research applications. For instance, it has been used in the synthesis of various bioactive compounds, including anticancer agents, antiviral agents, and antibacterial agents. DEPBT has also been used in the development of new materials, such as polymers and dendrimers. In addition, DEPBT has been used in the field of medicinal chemistry, where it has been found to have significant potential in the treatment of various diseases, including cancer and Alzheimer’s disease.
作用机制
The mechanism of action of DEPBT is not fully understood. However, it has been found to act as an inhibitor of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes DEPBT a potential candidate for the treatment of Alzheimer’s disease, which is characterized by a decrease in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
DEPBT has been found to have various biochemical and physiological effects. For instance, it has been found to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. DEPBT has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
DEPBT has various advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and it yields high purity products with high yields. DEPBT is also stable under various conditions, which makes it a suitable compound for various experiments. However, one of the limitations of DEPBT is that it is relatively expensive, which may limit its use in some experiments.
未来方向
There are various future directions for the research on DEPBT. One of the future directions is to explore its potential in the treatment of various diseases, including cancer and Alzheimer’s disease. Another future direction is to explore its potential in the development of new materials, such as polymers and dendrimers. Furthermore, the synthesis of new derivatives of DEPBT and their evaluation for various applications is another future direction for research on this compound.
Conclusion
In conclusion, DEPBT is a chemical compound that has significant potential in various scientific research applications. It has been synthesized using various methods, and it has been found to have significant potential in the development of new materials and the treatment of various diseases. Although the mechanism of action of DEPBT is not fully understood, it has been found to have various biochemical and physiological effects. DEPBT has various advantages and limitations for lab experiments, and there are various future directions for research on this compound.
属性
IUPAC Name |
4-(diethylamino)-1-phenylbut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(4-2)12-8-11-14(16)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSFDOHSKQPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)thio]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4984410.png)
![N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4984412.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)

![1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4984437.png)
![7-methyl-2-[5-(2-nitrophenyl)-2-furyl]-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4984452.png)

![1-(2-chlorobenzyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984466.png)
![2-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4984476.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4984479.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984492.png)
![5-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984497.png)
![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4984508.png)
